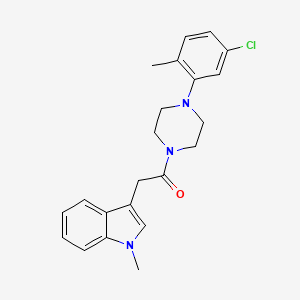![molecular formula C20H20O4S B11435224 Ethyl 2'-methoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11435224.png)
Ethyl 2'-methoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-(2-METHOXYPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE is an organic compound with a complex structure that includes a methoxyphenyl group, a thiophene ring, and a cyclohexene ring
Preparation Methods
The synthesis of ETHYL 6-(2-METHOXYPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methoxyphenyl and thiophene groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 6-(2-METHOXYPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 6-(2-METHOXYPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in studies of enzyme activity or protein binding.
Industry: It may be used in the development of new materials or as a component in industrial processes that require specific chemical properties.
Mechanism of Action
The mechanism by which ETHYL 6-(2-METHOXYPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE exerts its effects depends on its interactions with molecular targets and pathways. These interactions can involve binding to specific proteins or enzymes, altering their activity, or participating in chemical reactions that modify the function of biological molecules. The exact pathways involved can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
ETHYL 6-(2-METHOXYPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features, such as other cyclohexene derivatives or compounds with methoxyphenyl or thiophene groups. The specific properties and applications of ETHYL 6-(2-METHOXYPHENYL)-2-OXO-4-(THIOPHEN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLATE can be contrasted with these compounds to emphasize its distinct characteristics and potential advantages in various applications.
Properties
Molecular Formula |
C20H20O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 6-(2-methoxyphenyl)-2-oxo-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H20O4S/c1-3-24-20(22)19-15(14-7-4-5-8-17(14)23-2)11-13(12-16(19)21)18-9-6-10-25-18/h4-10,12,15,19H,3,11H2,1-2H3 |
InChI Key |
JRIWEFZFRLJMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CS2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11435145.png)
![3-(4-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11435153.png)
![2-(benzylsulfanyl)-7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435154.png)
![3,8-bis(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435168.png)
![4-(2-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11435175.png)
![(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11435176.png)
![5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11435177.png)
![N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11435183.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11435186.png)

![2-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11435206.png)
![N,9-dimethyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435216.png)
![N-(2-carbamoylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11435225.png)
![1-(4-ethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11435231.png)
